molecular formula C14H19Cl2N3O2 B12988273 tert-Butyl 4-(3,6-dichloropyridazin-4-yl)piperidine-1-carboxylate

tert-Butyl 4-(3,6-dichloropyridazin-4-yl)piperidine-1-carboxylate

Cat. No.: B12988273
M. Wt: 332.2 g/mol
InChI Key: ZAIAXFHLMCLNQD-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3,6-dichloropyridazin-4-yl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group attached to a piperidine ring, which is further substituted with a 3,6-dichloropyridazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3,6-dichloropyridazin-4-yl)piperidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine and 3,6-dichloropyridazine.

    Formation of Piperidine Derivative: The piperidine ring is functionalized with a tert-butyl ester group through esterification reactions.

    Substitution Reaction: The 3,6-dichloropyridazine is then introduced to the piperidine derivative through nucleophilic substitution reactions, often using suitable catalysts and solvents to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: Depending on the scale, batch or continuous flow reactors may be used to carry out the reactions.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(3,6-dichloropyridazin-4-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Catalysts: Catalysts like palladium on carbon (Pd/C) and platinum oxide (PtO2) are often employed.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4-(3,6-dichloropyridazin-4-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its interactions with biological targets such as enzymes and receptors. It may be used in the development of new drugs and therapeutic agents.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may exhibit pharmacological properties that make it useful in treating certain diseases or conditions.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique structure makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3,6-dichloropyridazin-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

  • tert-Butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
  • tert-Butyl 4-(6-bromo-3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate
  • tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

Uniqueness: tert-Butyl 4-(3,6-dichloropyridazin-4-yl)piperidine-1-carboxylate is unique due to the presence of the 3,6-dichloropyridazinyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and activities.

Properties

Molecular Formula

C14H19Cl2N3O2

Molecular Weight

332.2 g/mol

IUPAC Name

tert-butyl 4-(3,6-dichloropyridazin-4-yl)piperidine-1-carboxylate

InChI

InChI=1S/C14H19Cl2N3O2/c1-14(2,3)21-13(20)19-6-4-9(5-7-19)10-8-11(15)17-18-12(10)16/h8-9H,4-7H2,1-3H3

InChI Key

ZAIAXFHLMCLNQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=NN=C2Cl)Cl

Origin of Product

United States

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